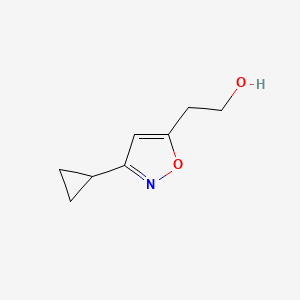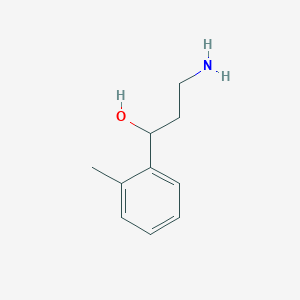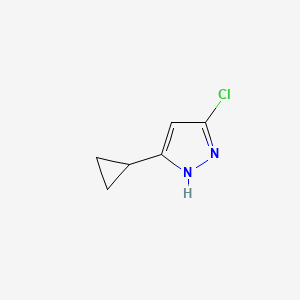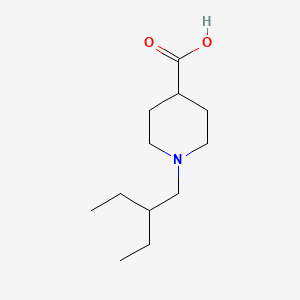![molecular formula C11H15ClN2O3 B1466418 3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219982-35-0](/img/structure/B1466418.png)
3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride
Übersicht
Beschreibung
“3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride” is a chemical compound with the molecular formula C11H15ClN2O3 . It has a molecular weight of 258.7 g/mol .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride”, often involves N-heterocyclization of primary amines with diols . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields .Molecular Structure Analysis
The molecular structure of “3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride” consists of a pyrrolidine ring attached to a nitrophenyl group via a methylene bridge .Wissenschaftliche Forschungsanwendungen
Polar [3+2] Cycloaddition Reactions
Pyrrolidines are crucial in organic chemistry, showing significant biological effects and applications in medicine, industry (e.g., dyes, agrochemicals). A study by Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines through [3+2] cycloaddition, demonstrating the reaction's polar nature and its potential for creating novel pyrrolidine derivatives under mild conditions (Żmigrodzka et al., 2022).
Novel Synthetic Routes and Derivatives
Research into new synthetic methods for pyrrolidine derivatives reveals their importance in creating agrochemical and medicinal compounds. For instance, Ghelfi et al. (2003) developed a method for synthesizing 5-methoxylated 3-pyrrolin-2-ones, highlighting their utility in producing valuable chemical adducts (Ghelfi et al., 2003).
Polyimide Materials
The study of polyimides incorporating pyrrolidine derivatives, such as the work by Yan et al. (2011), illustrates the development of materials with excellent thermal stability, mechanical properties, and low water uptake. These materials, derived from pyrrolidine-based monomers, show potential for advanced applications in various fields (Yan et al., 2011).
Environmental Monitoring
Studies like that of Babina et al. (2012) investigate the environmental exposure of children to organophosphorus and pyrethroid pesticides, revealing the widespread presence of these chemicals. Such research underscores the need for monitoring and understanding the impact of environmental contaminants on public health (Babina et al., 2012).
Safety and Hazards
The safety data sheet for related compounds suggests that they may be flammable and toxic if swallowed, in contact with skin, or if inhaled . They may also cause severe skin burns and eye damage . It’s important to handle “3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride” with appropriate safety measures.
Eigenschaften
IUPAC Name |
3-[(3-nitrophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c14-13(15)10-2-1-3-11(6-10)16-8-9-4-5-12-7-9;/h1-3,6,9,12H,4-5,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAGCWZNRKCWKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=CC(=C2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Nitrophenoxy)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![{1-[(5-Methylthiophen-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1466346.png)






![2-(4-Chlorophenyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1466356.png)

